molecular formula C23H24N2O3S B4903230 N-[(Furan-2-YL)methyl]-6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-[(Furan-2-YL)methyl]-6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4903230
M. Wt: 408.5 g/mol
InChI Key: XVYHOSRTKIPFIW-UHFFFAOYSA-N
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Description

N-[(Furan-2-YL)methyl]-6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique combination of furan, benzothiophene, and benzamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Furan-2-YL)methyl]-6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the furan-2-ylmethyl intermediate, which is then coupled with a benzothiophene derivative

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(Furan-2-YL)methyl]-6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzothiophene ring can be reduced to form tetrahydrobenzothiophene derivatives.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrobenzothiophene derivatives.

    Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

N-[(Furan-2-YL)methyl]-6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(Furan-2-YL)methyl]-6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The furan and benzothiophene rings can interact with enzymes and receptors through π-π stacking and hydrogen bonding. The benzamido group can form additional hydrogen bonds, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Furan-2-YL)methyl]-6-methyl-2-(benzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • N-[(Furan-2-YL)methyl]-6-methyl-2-(3-chlorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • N-[(Furan-2-YL)methyl]-6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-sulfonamide

Uniqueness

N-[(Furan-2-YL)methyl]-6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring enhances its reactivity, while the benzothiophene and benzamido groups contribute to its stability and bioactivity. This unique combination makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-14-5-3-6-16(11-14)21(26)25-23-20(18-9-8-15(2)12-19(18)29-23)22(27)24-13-17-7-4-10-28-17/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYHOSRTKIPFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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